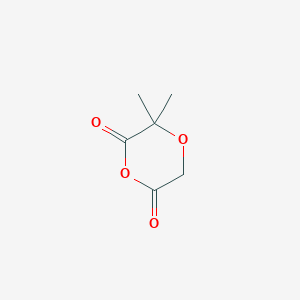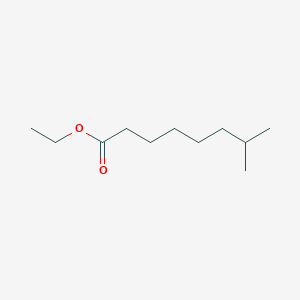
ethyl 7-methyloctanoate
Descripción general
Descripción
Ethyl 7-methyloctanoate is an organic compound with the chemical formula C11H22O2. It is an ester, specifically an ethyl ester of 7-methyloctanoic acid. This compound is known for its applications in various fields, including its use as a nutrient, emulsifier, and antioxidant in skin care products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 7-methyloctanoate can be synthesized through the esterification of 7-methyloctanoic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The product is then purified through distillation to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 7-methyloctanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction of the ester can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester under acidic or basic conditions.
Major Products Formed:
Oxidation: 7-methyloctanoic acid and other oxidized derivatives.
Reduction: 7-methyloctanol and other reduced products.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Ethyl 7-methyloctanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving lipid bilayers and liposome formation due to its ability to form lipid bilayers.
Medicine: Investigated for its antioxidant properties and potential protective effects against UV radiation-induced damage.
Mecanismo De Acción
The mechanism of action of ethyl 7-methyloctanoate involves its ability to scavenge free radicals and inhibit lipid peroxidation. This antioxidant property is due to its chemical structure, which allows it to absorb UV light and convert it into heat, thereby protecting against UV radiation-induced damage. Additionally, its emulsifying properties enable it to form stable lipid bilayers in liposomes, making it useful in various formulations .
Comparación Con Compuestos Similares
Ethyl 7-methyloctanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent in various applications.
Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.
Ethyl propionate: Used as a flavoring agent and in organic synthesis.
Uniqueness: this compound stands out due to its specific applications in skin care products as an emulsifier and antioxidant. Its ability to form lipid bilayers and protect against UV radiation-induced damage makes it unique among similar esters .
Propiedades
IUPAC Name |
ethyl 7-methyloctanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-4-13-11(12)9-7-5-6-8-10(2)3/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXKNKBIKHPHOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


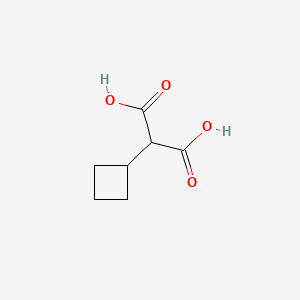
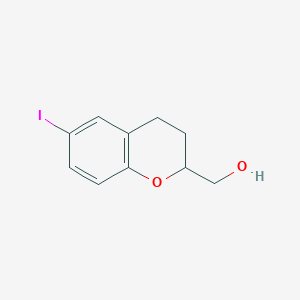
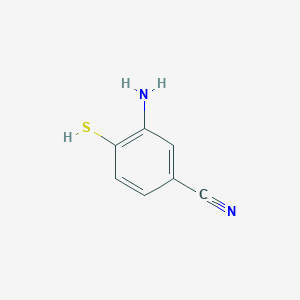
![3-[(3-fluorophenyl)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6613684.png)

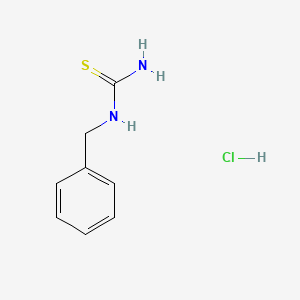

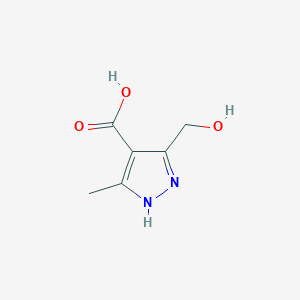
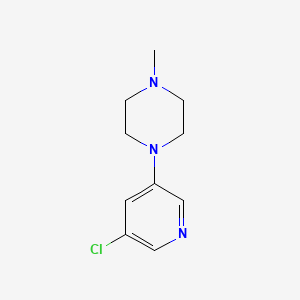
![spiro[2.4]heptane-4,7-dione](/img/structure/B6613715.png)
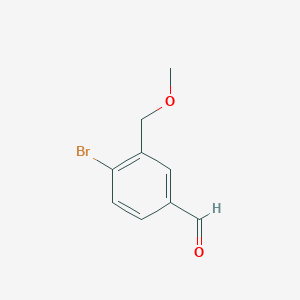
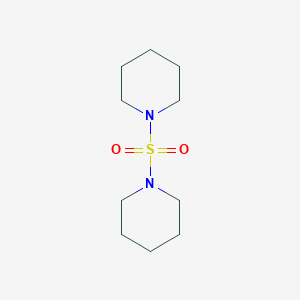
![2-oxo-N-(3,3,5-trimethylcyclohexyl)-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B6613740.png)
